molecular formula C13H7F5O B6374967 3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261918-61-9

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6374967
CAS No.: 1261918-61-9
M. Wt: 274.19 g/mol
InChI Key: HKUZMSKKGFJPPX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol is a fluorinated organic compound with the molecular formula C13H7F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes halogenation, followed by coupling reactions to introduce the trifluoromethyl group. The final step typically involves purification through recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, quinones, and hydroxy compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

3-fluoro-4-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-11-6-7(19)4-5-8(11)9-2-1-3-10(12(9)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZMSKKGFJPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684524
Record name 2,2'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-61-9
Record name 2,2'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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